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Compound of Interest

Compound Name: 5-Bromo-2-hydroxybenzonitrile

Cat. No.: B1273605 Get Quote

For Immediate Publication

This guide provides a comprehensive comparison of spectroscopic data for the validation of the

chemical structure of 5-Bromo-2-hydroxybenzonitrile. Intended for researchers, scientists,

and professionals in drug development, this document outlines the key spectroscopic features

of the target compound and compares them with those of its structural isomers and the parent

compound, 2-hydroxybenzonitrile. The presented data, including Infrared (IR) Spectroscopy,

Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), serves as a critical tool for

unequivocal structure elucidation and quality control.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for 5-Bromo-2-
hydroxybenzonitrile and its related compounds. This allows for a direct comparison of their

key spectral features.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Name Key IR Peaks (cm⁻¹)
Functional Group
Assignment

5-Bromo-2-hydroxybenzonitrile

~3400-3200 (broad), ~2230

(sharp), ~1600-1450, ~1250,

~820

O-H (stretch, hydrogen-

bonded), C≡N (stretch), C=C

(aromatic stretch), C-O

(stretch), C-H (out-of-plane

bend)

2-Hydroxybenzonitrile

~3400-3200 (broad), ~2230

(sharp), ~1600-1450, ~1250,

~750

O-H (stretch, hydrogen-

bonded), C≡N (stretch), C=C

(aromatic stretch), C-O

(stretch), C-H (out-of-plane

bend)

4-Bromo-2-hydroxybenzonitrile

~3400-3200 (broad), ~2230

(sharp), ~1600-1450, ~1250,

~880

O-H (stretch, hydrogen-

bonded), C≡N (stretch), C=C

(aromatic stretch), C-O

(stretch), C-H (out-of-plane

bend)

Table 2: ¹H NMR Spectroscopy Data (Solvent: DMSO-d₆)

Compound Name
Chemical Shift (δ, ppm)
and Multiplicity

Assignment

5-Bromo-2-hydroxybenzonitrile

11.41 (s, 1H), 7.86 (d, J=2.4

Hz, 1H), 7.65 (dd, J=8.9, 2.4

Hz, 1H), 6.98 (d, J=8.9 Hz, 1H)

-OH, H-6, H-4, H-3

2-Hydroxybenzonitrile

~10.5 (br s, 1H), ~7.6 (dd, 1H),

~7.5 (t, 1H), ~7.0 (d, 1H), ~6.9

(t, 1H)

-OH, Ar-H, Ar-H, Ar-H, Ar-H

3-Bromo-4-hydroxybenzonitrile

8.04 (d, J=2.2 Hz, 1H), 7.63

(dd, J=8.5, 2.2 Hz, 1H), 7.04

(d, J=8.5 Hz, 1H)

H-2, H-6, H-5

Table 3: ¹³C NMR Spectroscopy Data (Predicted for 5-Bromo-2-hydroxybenzonitrile)
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Carbon Atom Predicted Chemical Shift (δ, ppm)

C-CN ~117

C-OH ~158

C-Br ~115

C-H (ortho to -OH) ~118

C-H (ortho to -CN) ~140

C-H (meta to -OH) ~120

C (ipso to -CN) ~105

Note: Experimental ¹³C NMR data for 5-Bromo-2-hydroxybenzonitrile is not readily available

in the cited literature. The values presented are predictions based on substituent effects on

aromatic systems.

Table 4: Mass Spectrometry Data

Compound Name Molecular Ion (m/z) Key Fragment Ions (m/z)

5-Bromo-2-hydroxybenzonitrile
197/199 (due to ⁷⁹Br/⁸¹Br

isotopes)

170/172 ([M-HCN]⁺), 118 ([M-

Br]⁺), 90 ([M-Br-CO]⁺)

2-Hydroxybenzonitrile 119 92 ([M-HCN]⁺), 91 ([M-CO]⁺)

4-Bromo-2-hydroxybenzonitrile
197/199 (due to ⁷⁹Br/⁸¹Br

isotopes)

170/172 ([M-HCN]⁺), 118 ([M-

Br]⁺), 90 ([M-Br-CO]⁺)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) IR Spectroscopy: A small amount of the solid sample was

placed directly on the diamond crystal of the ATR accessory. The spectrum was recorded using

a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A
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background spectrum of the clean, empty ATR crystal was taken prior to the sample

measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL

of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered into a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition: Spectra were recorded on a 400 MHz NMR spectrometer. ¹H

NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise

ratio. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

For ¹³C NMR, a proton-decoupled spectrum was obtained, and chemical shifts were referenced

to the solvent peak (δ = 39.52 ppm).

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a suitable

solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC-MS system. The gas

chromatograph was equipped with a capillary column suitable for the separation of aromatic

compounds. The column temperature was programmed to increase gradually to ensure good

separation. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV.

Mass spectra were recorded over a mass-to-charge ratio (m/z) range of 50-300.

Visualization of the Validation Workflow
The logical process for validating the structure of 5-Bromo-2-hydroxybenzonitrile using the

discussed spectroscopic methods is illustrated in the following diagram.
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Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic validation of 5-Bromo-2-hydroxybenzonitrile.

Comparative Analysis and Structure Validation
The spectroscopic data presented provides a clear and objective validation of the structure of

5-Bromo-2-hydroxybenzonitrile.

IR Spectroscopy: The presence of a broad absorption band around 3400-3200 cm⁻¹ is

characteristic of a hydrogen-bonded hydroxyl group. A sharp peak around 2230 cm⁻¹

confirms the presence of a nitrile group (C≡N). The fingerprint region shows absorptions
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consistent with a substituted benzene ring, including C-Br vibrations. The overall IR spectrum

is distinct from that of the parent compound, 2-hydroxybenzonitrile, primarily in the fingerprint

region due to the influence of the bromine atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-Bromo-2-hydroxybenzonitrile is

particularly informative for determining the substitution pattern on the aromatic ring. The

spectrum displays three distinct aromatic protons with specific splitting patterns (a doublet, a

doublet of doublets, and another doublet), which is consistent with a 1,2,4-trisubstituted

benzene ring. This pattern is significantly different from what would be expected for other

isomers such as 4-Bromo-2-hydroxybenzonitrile or 3-Bromo-4-hydroxybenzonitrile, which

would exhibit different splitting patterns and coupling constants. The downfield singlet at

11.41 ppm is characteristic of a phenolic proton.

¹³C NMR Spectroscopy: While experimental data is not readily available, the predicted ¹³C

NMR spectrum for 5-Bromo-2-hydroxybenzonitrile would show seven distinct carbon

signals, consistent with the proposed structure. The chemical shifts would be influenced by

the electronegativity of the substituents, with the carbon attached to the hydroxyl group

appearing at a downfield shift and the carbon attached to the bromine also showing a

characteristic shift.

Mass Spectrometry: The mass spectrum provides the molecular weight of the compound.

The presence of a pair of molecular ion peaks at m/z 197 and 199 with a near 1:1 intensity

ratio is a definitive indicator of the presence of one bromine atom (due to the natural

abundance of the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern, including the loss of

HCN and Br, further supports the proposed structure. This isotopic pattern is a key

differentiator from 2-hydroxybenzonitrile, which shows a single molecular ion peak at m/z

119.

In conclusion, the combined evidence from IR, ¹H NMR, and Mass Spectrometry provides a

robust and unequivocal validation of the structure of 5-Bromo-2-hydroxybenzonitrile. The

comparison with spectroscopic data of its isomers and the parent compound highlights the

unique spectral fingerprint of the target molecule, which is essential for its accurate

identification and quality assessment in research and development.

To cite this document: BenchChem. [Validating the Structure of 5-Bromo-2-
hydroxybenzonitrile: A Spectroscopic Comparison Guide]. BenchChem, [2025]. [Online
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PDF]. Available at: [https://www.benchchem.com/product/b1273605#validating-the-structure-
of-5-bromo-2-hydroxybenzonitrile-using-spectroscopic-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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